

Application Notes and Protocols: Solubility of Omeprazole-N-oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Omeprazole-N-oxide**

Cat. No.: **B194791**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole-N-oxide is a metabolite of omeprazole, a widely used proton pump inhibitor.[\[1\]](#)[\[2\]](#) Understanding its solubility in various solvents is crucial for a wide range of applications, including in vitro and in vivo studies, formulation development, and analytical method development. This document provides an overview of the known solubility of **Omeprazole-N-oxide**, along with a detailed protocol for determining its solubility in solvents relevant to your research.

Physicochemical Properties of Omeprazole-N-oxide:

Property	Value
Molecular Formula	<chem>C17H19N3O4S</chem>
Molecular Weight	361.4 g/mol [3]
Appearance	White to off-white solid [4]
Melting Point	172-175°C (decomposes) [5] [6]

Solubility Data of Omeprazole-N-oxide

Quantitative solubility data for **Omeprazole-N-oxide** in a wide range of solvents is not extensively available in the public domain. The compound is generally described as having moderate solubility in organic solvents and limited solubility in water.[\[7\]](#)

The following table summarizes the currently available solubility data for **Omeprazole-N-oxide**.

Table 1: Known Solubility of **Omeprazole-N-oxide**

Solvent	Solubility	Temperature (°C)
Dimethyl sulfoxide (DMSO)	~ 1 mg/mL	Not specified
Methanol	Slightly soluble (especially when heated)	Not specified

Researchers are encouraged to experimentally determine the solubility in their specific solvent systems using the protocols outlined in this document.

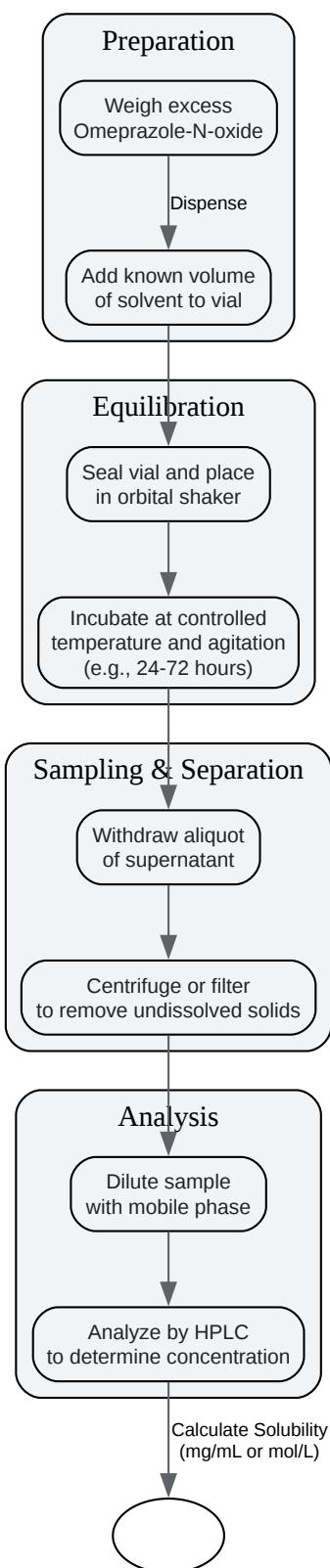
Solubility Data of Omeprazole (Parent Compound) for Reference

For informational purposes, the solubility of the parent compound, omeprazole, is provided below. While **Omeprazole-N-oxide**'s solubility will differ due to the presence of the N-oxide group, this data can serve as a useful reference point for solvent selection.

Table 2: Solubility of Omeprazole

Solvent	Solubility
Water	0.5 mg/mL[8][9][10]
Ethanol	4.5 mg/mL[8][9]
Methanol	Freely soluble[11]
Dimethyl sulfoxide (DMSO)	>19 mg/mL[8]
Acetone	Slightly soluble[11]
Isopropanol	Slightly soluble[11]
Methylene Chloride	Soluble[12]

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method


The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[13][14][15][16][17]

Materials and Equipment

- **Omeprazole-N-oxide** (solid)
- Selected solvents (e.g., purified water, phosphate buffer solutions of various pH, ethanol, methanol, acetonitrile)
- Volumetric flasks
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)
- Analytical balance

- pH meter
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

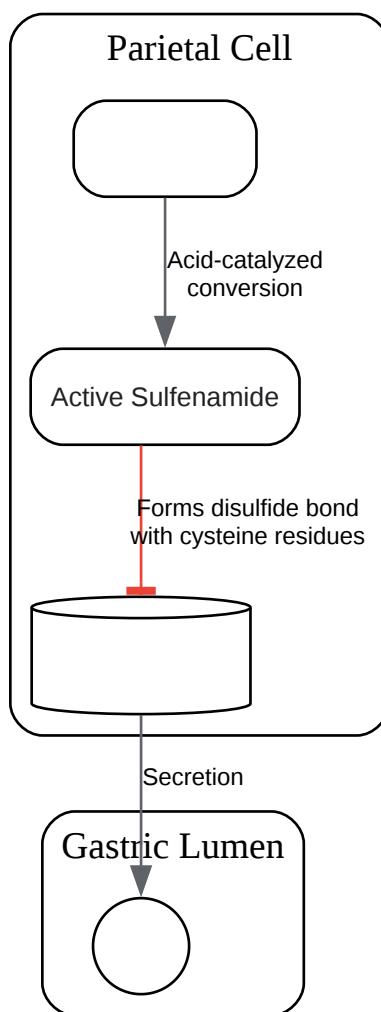
[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of **Omeprazole-N-oxide**.

Step-by-Step Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **Omeprazole-N-oxide** to a glass vial. The excess solid should be visually apparent throughout the experiment.
 - Accurately add a known volume of the desired solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
 - Agitate the samples at a constant speed (e.g., 150-300 rpm) for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 72 hours.[14]
 - To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the concentration of subsequent measurements does not significantly change.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Carefully withdraw an aliquot of the supernatant.
 - To ensure all undissolved solids are removed, either centrifuge the aliquot at a high speed or filter it through a syringe filter (e.g., 0.22 µm). This step is critical to avoid artificially high solubility readings.
 - Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibration range of the analytical method.
- Quantification by HPLC:

- Develop and validate an HPLC method for the quantification of **Omeprazole-N-oxide**. A reverse-phase C18 column with a mobile phase consisting of a mixture of phosphate buffer and acetonitrile or methanol is often a good starting point for omeprazole and its derivatives.[18][19][20][21][22]
- Prepare a series of standard solutions of **Omeprazole-N-oxide** of known concentrations to construct a calibration curve.
- Inject the diluted sample into the HPLC system and determine the concentration of **Omeprazole-N-oxide** by comparing the peak area to the calibration curve.


• Calculation of Solubility:

- Calculate the solubility of **Omeprazole-N-oxide** in the solvent using the following formula, taking into account the dilution factor:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Signaling Pathway Considerations

As **Omeprazole-N-oxide** is a metabolite of omeprazole, its biological activity is of interest. Omeprazole itself is a proton pump (H^+/K^+ ATPase) inhibitor, which is central to its mechanism of action in reducing gastric acid secretion. While the direct interaction of **Omeprazole-N-oxide** with this pathway is a subject for further research, the fundamental pathway is depicted below.

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of action of Omeprazole.

Conclusion

The solubility of **Omeprazole-N-oxide** is a key parameter for its use in research and development. While comprehensive quantitative data is sparse, the provided protocols offer a robust framework for its determination in various solvent systems. Accurate and reproducible solubility data generated through these methods will facilitate further investigation into the properties and applications of this important metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.caymancell.com [cdn.caymancell.com]
- 2. caymancell.com [caymancell.com]
- 3. Omeprazole-N-oxide | C17H19N3O4S | CID 10992053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. usbio.net [usbio.net]
- 6. labsolu.ca [labsolu.ca]
- 7. CAS 176219-04-8: Omeprazol-N-Oxide | CymitQuimica [cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Omeprazole | 73590-58-6 [chemicalbook.com]
- 10. Omeprazole CAS#: 73590-58-6 [m.chemicalbook.com]
- 11. Omeprazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. quora.com [quora.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. who.int [who.int]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Validation of RP-HPLC Method for Determination of Omeprazole in Dissolution Media and Application to Study in-vitro Release from Solid- SNEDDS | Bentham Science [benthamscience.com]

- 21. researchgate.net [researchgate.net]
- 22. banglajol.info [banglajol.info]
- To cite this document: BenchChem. [Application Notes and Protocols: Solubility of Omeprazole-N-oxide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b194791#omeprazole-n-oxide-solubility-in-different-solvents\]](https://www.benchchem.com/product/b194791#omeprazole-n-oxide-solubility-in-different-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com